molecular formula C9H11IN2O B2702490 2-Cyclopentyl-5-iodopyrazole-3-carbaldehyde CAS No. 2226181-99-1

2-Cyclopentyl-5-iodopyrazole-3-carbaldehyde

Cat. No. B2702490
CAS RN: 2226181-99-1
M. Wt: 290.104
InChI Key: KIGFGZIILGNRNL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Cyclopentyl-5-iodopyrazole-3-carbaldehyde” consists of a cyclopentyl group attached to the 2-position of a pyrazole ring. The 5-position of the pyrazole ring is substituted with an iodine atom, and the 3-position carries a carbaldehyde functional group.

Future Directions

The future directions for research on “2-Cyclopentyl-5-iodopyrazole-3-carbaldehyde” and similar compounds could involve exploring their potential applications in various fields. For instance, pyrazole derivatives have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

2-cyclopentyl-5-iodopyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-9-5-8(6-13)12(11-9)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGFGZIILGNRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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